Balofloxacin
Übersicht
Beschreibung
Balofloxacin ist ein Fluorchinolon-Antibiotikum mit einem breiten Wirkungsspektrum gegen grampositive und gramnegative Bakterien. Es ist besonders wirksam gegen grampositive Bakterien, einschließlich Methicillin-resistenter Staphylococcus aureus (MRSA) und Streptococcus pneumoniae . This compound wirkt durch Hemmung der DNA-Gyrase, wodurch die Vermehrung oder Reparatur von Bakterienzellen verhindert wird, was letztendlich zum Zelltod führt .
Wissenschaftliche Forschungsanwendungen
Balofloxacin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die photochemischen Eigenschaften von Fluorchinolonen zu untersuchen . In der Biologie und Medizin wird this compound als antibakterielles Mittel zur Behandlung von Infektionen verwendet, die durch empfindliche Bakterien verursacht werden, darunter Harnwegsinfektionen und Infektionen der Atemwege . Zusätzliche Forschungen haben gezeigt, dass die Einschlusskomplexe von this compound mit Cyclodextrinen die wässrige Löslichkeit verbessern und die Zytotoxizität reduzieren können, was es zu einem vielversprechenden Kandidaten für neue pharmazeutische Formulierungen macht .
Wirkmechanismus
This compound übt seine antibakterielle Wirkung aus, indem es die Aktivität von DNA-Gyrase und Topoisomerase IV hemmt, die für die bakterielle DNA-Replikation, Transkription, Reparatur und Rekombination entscheidende Enzyme sind . Durch die Hemmung dieser Enzyme verhindert this compound, dass sich Bakterienzellen vermehren oder reparieren, was zum Zelltod führt .
Wirkmechanismus
Target of Action
Balofloxacin primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound operates through a mechanism similar to other fluoroquinolones. It inhibits the action of DNA gyrase and topoisomerase IV, thereby preventing bacterial cells from reproducing or repairing themselves . This inhibition of key enzymes disrupts the supercoiling process, which is essential for the transcription and replication of bacterial DNA .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by this compound affects the DNA replication and transcription pathways in bacteria . This disruption in the normal functioning of these pathways leads to the cessation of bacterial growth and replication, ultimately resulting in bacterial cell death .
Pharmacokinetics
This compound exhibits good absorption after oral administration . The main pharmacokinetic parameters of this compound as single orally taken doses for 100 mg, 200 mg, and 400 mg were reported as follows :
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by this compound prevents bacterial cells from reproducing or repairing themselves, leading to bacterial cell death . This results in the effective treatment of bacterial infections.
Action Environment
Environmental factors such as the presence of other antibiotics or heavy metals can influence the bioaccumulation, metabolism, and toxicity of this compound in aquatic organisms . Furthermore, the development of antibiotic resistance can also be influenced by these environmental factors .
: Levofloxacin: Uses, Interactions, Mechanism of Action | DrugBank Online : this compound - Wikipedia : What is this compound used for? - synapse.patsnap.com : Factors influencing the transfer and abundance of antibiotic resistance genes in livestock environments in China | International Journal of Environmental Science and Technology : Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review | Toxics : Pharmacokinetics of this compound tablets in healthy volunteers | Europe PMC
Biochemische Analyse
Biochemical Properties
Balofloxacin interacts with various enzymes and proteins in the body to exert its antibiotic effects. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby stopping bacterial growth .
Cellular Effects
This compound’s effects on cells are primarily seen in its antibacterial activity. By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts bacterial cell function, leading to cell death . It does not significantly affect human cells as these enzymes are specific to bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to bacterial DNA gyrase and topoisomerase IV . This binding inhibits the enzymes’ activity, preventing the unwinding of bacterial DNA and subsequently, DNA replication . This leads to the cessation of bacterial growth and eventual bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stable and consistent antibacterial activity over time . It remains effective even after prolonged exposure to bacterial cells, indicating its stability and resistance to degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At therapeutic doses, it effectively inhibits bacterial growth. At high doses, it may cause adverse effects, including signs of toxicity .
Metabolic Pathways
This compound is metabolized in the liver, primarily through the cytochrome P450 system . It interacts with various enzymes in this system during its metabolism .
Transport and Distribution
This compound is distributed throughout the body after administration. It is transported in the blood and can reach various tissues, including those infected with bacteria . Its distribution is facilitated by its ability to penetrate cell membranes .
Subcellular Localization
Within cells, this compound is found in various compartments. It can penetrate bacterial cell walls and interact with enzymes inside the bacteria, such as DNA gyrase and topoisomerase IV . This allows it to exert its antibacterial effects directly within bacterial cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Balofloxacin umfasst mehrere wichtige Schritte. Eine gängige Methode beginnt mit der Herstellung von 3-Methylaminopiperidin, das von 3-Pyridinmethanamin abgeleitet ist. Der Pyridinring wird unter Verwendung von Palladium auf Kohlenstoff als Katalysator deoxygeniert, was eine kostengünstige Alternative zu Platin(IV)-oxid darstellt . Das Zwischenprodukt 3-Methylaminopiperidin wird dann mit einem Gatifloxacin-Chelat umgesetzt, um Balofloxacinhydrochlorid zu erzeugen .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound typischerweise eine großtechnische Synthese unter Verwendung der oben genannten Methoden. Die Verwendung von Palladium auf Kohlenstoff als Katalysator ist aufgrund seiner Kostengünstigkeit besonders vorteilhaft für die Massenproduktion .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Balofloxacin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise kann es mit Hydroxylradikalen reagieren und kurzlebige Spezies mit unterschiedlichen Absorptionsbanden bilden . Die Verbindung unterliegt auch photochemischen Reaktionen, wie z. B. heterolytischer Defluorierung, einem gängigen Prozess in der Fluoraromaten-Photochemie .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, sind Hydroxylradikale, Azidradikale und elektronische wässrige Radikale. Diese Reaktionen finden typischerweise unter neutralen Bedingungen statt, mit spezifischen Geschwindigkeitskonstanten für jede Reaktion .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise führt die Reaktion mit Hydroxylradikalen zu kurzlebigen Spezies mit Absorptionsmaxima bei 390 nm .
Vergleich Mit ähnlichen Verbindungen
Balofloxacin gehört zur Klasse der Fluorchinolon-Antibiotika, zu denen auch andere Verbindungen wie Levofloxacin, Ciprofloxacin und Moxifloxacin gehören. Im Vergleich zu diesen ähnlichen Verbindungen hat this compound eine erhöhte Aktivität gegen grampositive Bakterien, einschließlich MRSA und Streptococcus pneumoniae . Dies macht es besonders nützlich bei der Behandlung von Infektionen, die durch diese resistenten Bakterien verursacht werden. Andere Fluorchinolone wie Levofloxacin und Ciprofloxacin hemmen ebenfalls DNA-Gyrase und Topoisomerase IV, können aber unterschiedliche Wirkungsspektren und pharmakokinetische Eigenschaften haben .
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQLHRYJBWGORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046695 | |
Record name | Balofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127294-70-6 | |
Record name | Balofloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127294-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Balofloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127294706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q022B63JPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of balofloxacin?
A1: this compound is a fluoroquinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ]. These enzymes are essential for bacterial DNA replication, transcription, and repair.
Q2: Which enzyme, DNA gyrase or topoisomerase IV, is the primary target of this compound in Ureaplasma urealyticum?
A2: Research suggests that topoisomerase IV is the primary target of this compound in Ureaplasma urealyticum. Studies have shown that first-generation resistant mutants developed a mutation in the gene encoding topoisomerase IV, while second-generation mutants inherited this mutation and acquired an additional mutation in the DNA gyrase gene. []
Q3: What are the downstream effects of this compound's inhibition of bacterial DNA gyrase and topoisomerase IV?
A3: Inhibition of these enzymes leads to the disruption of DNA replication and repair processes in bacteria. Ultimately, this results in bacterial cell death. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H22FN3O4 • 2H2O. Its molecular weight is 405.43 g/mol. [, ]
Q5: What spectroscopic techniques have been used to characterize the structure of this compound?
A5: Several spectroscopic techniques have been employed to analyze the chemical structure of this compound, including:
- Nuclear Magnetic Resonance (NMR): Used to determine the arrangement of atoms and functional groups within the molecule. []
- Infrared Fourier Transform Spectroscopy (FT-IR): Helps identify functional groups present in the molecule based on their characteristic vibrations. []
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. []
Q6: How does the addition of sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) impact the stability of this compound eye drops?
A6: Studies have shown that SBE-β-CD significantly improves the stability of this compound eye drops when exposed to light. []
Q7: How is this compound absorbed and what is its bioavailability?
A7: this compound is almost completely absorbed in rats and dogs following oral administration, with bioavailabilities of 87.50% and 87.73%, respectively. In mice, the oral bioavailability is lower at 19.03%. []
Q8: What are the primary routes of elimination for this compound?
A8: this compound is primarily eliminated through the kidneys (renal route) in humans. [, ] A small portion is metabolized into this compound glucuronide and N-desmethyl this compound and excreted in urine. []
Q9: Does age affect the pharmacokinetics of this compound?
A9: Yes, studies in elderly subjects indicate that this compound absorption is slightly delayed, and urinary excretion is both delayed and diminished compared to younger adults. This is attributed to age-related decline in renal function. []
Q10: What is the in vitro activity of this compound against common bacterial pathogens?
A10: this compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It shows potent activity against Staphylococcus, Streptococcus pneumoniae, and Enterococcus, even surpassing the activity of norfloxacin, ofloxacin, and ciprofloxacin against these pathogens. [, ]
Q11: Has this compound been evaluated in animal models of infection?
A11: Yes, this compound has shown efficacy in an experimental Staphylococcus aureus keratitis model. It demonstrated superior effectiveness compared to levofloxacin in reducing bacterial load and improving clinical scores. []
Q12: What is the clinical efficacy of this compound in treating urinary tract infections?
A12: Clinical trials have demonstrated that this compound is as effective as levofloxacin in treating acute bacterial urinary tract infections, with comparable cure rates and bacterial eradication rates. [, , ]
Q13: What are the known mechanisms of resistance to this compound in Ureaplasma urealyticum?
A13: Resistance to this compound in Ureaplasma urealyticum primarily arises from mutations within the quinolone resistance-determining regions (QRDRs) of the genes encoding topoisomerase IV and DNA gyrase. []
Q14: What analytical techniques are used to quantify this compound in biological samples?
A14: High-performance liquid chromatography (HPLC) with various detection methods is commonly employed for quantifying this compound in biological samples like plasma and urine. These detection methods include:
Q15: What is chemiluminescence and how is it applied to determine this compound levels?
A15: Chemiluminescence is the emission of light as a result of a chemical reaction. A novel method using a europium (III)-sensitized KBrO3-Na2S2O4 reaction in a micellar medium significantly enhances the weak chemiluminescence signal produced by this compound. This enhanced signal is then used to determine this compound concentrations in pharmaceutical formulations and biological fluids. [, ]
Q16: What strategies have been explored to improve the solubility and sustained release of this compound?
A16: Several approaches have been investigated to enhance the solubility and sustained release properties of this compound, including:
- Incorporation into floating microspheres: Utilizing polymers like ethylcellulose, hydroxypropyl methylcellulose (HPMC), and Eudragit RSPO in a solvent diffusion method allows for the development of gastroretentive floating microspheres, improving drug absorption and bioavailability. []
- Formulation of ion-sensitive in situ gels: Combining sodium alginate, HPMC E50 LV, and HPMC K4M enables the creation of ion-sensitive in situ gels for sustained ocular drug delivery, enhancing bioavailability and prolonging precorneal residence time. []
- Development of gastric floating sustained-release tablets: Utilizing a combination of calcium carbonate, HPMC K4M, and octadecanol allows for the creation of tablets that float in the stomach, providing sustained drug release over an extended period. []
Q17: What drug delivery strategies show promise for enhancing this compound's therapeutic efficacy?
A17: Research suggests that incorporating this compound into specialized drug delivery systems like floating microspheres and ion-sensitive in situ gels can significantly improve its therapeutic efficacy. These systems offer advantages such as sustained drug release, targeted delivery to specific sites (e.g., the stomach or eye), and enhanced bioavailability. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.